molecular formula C20H22N4O2 B2896024 6-amino-5-((dibenzylamino)methyl)-1-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2308077-01-0

6-amino-5-((dibenzylamino)methyl)-1-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2896024
CAS RN: 2308077-01-0
M. Wt: 350.422
InChI Key: BRVKWDTWNDMRHI-UHFFFAOYSA-N
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Description

“6-amino-5-((dibenzylamino)methyl)-1-methylpyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It seems to be related to the class of compounds known as pyrimidinediones . These compounds are important in medicinal chemistry and are used as precursors for the synthesis of various bioactive molecules .


Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, can be synthesized by condensation of 5,6-diaminouracil derivatives and various carboxylic acids . The reaction conditions can be optimized to yield pure products in a short amount of time .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Catalysis in Organic Synthesis

This compound serves as a precursor in the synthesis of various pyrimidinedione derivatives. Utilizing Fe3O4@TiO2 nanocomposites as catalysts, researchers can perform condensation reactions in aqueous media at room temperature. This eco-friendly protocol is significant for creating compounds with potential pharmaceutical applications .

Precursors for Xanthine Derivatives

The compound is used to synthesize 6-amino-5-carboxamidouracils, which are key precursors for 8-substituted xanthines. These xanthines are crucial in medicinal chemistry, with applications ranging from central nervous system stimulants to potential treatments for heart and brain diseases .

Magnetic Separation and Reusability

In the context of green chemistry, the compound’s derivatives can be synthesized using magnetically separable catalysts. This allows for the easy separation of catalysts from reaction mixtures, reducing waste and enabling catalyst reuse .

Pharmaceutical Chemistry

Derivatives of this compound are explored for their therapeutic potential. For instance, substituted xanthine derivatives are studied for their adenosine receptor-blocking properties, which have implications in treating asthma and providing diuretic effects .

Nanotechnology

The compound’s derivatives can be synthesized using nanocomposite catalysts, which is a growing area of interest in nanotechnology. This approach offers a more efficient and environmentally friendly pathway for compound synthesis .

Drug Development

The synthesis of this compound’s derivatives using non-hazardous coupling reagents represents a safer and more efficient method for drug development. This is particularly relevant in the creation of new pharmaceuticals where safety and efficacy are paramount .

properties

IUPAC Name

6-amino-5-[(dibenzylamino)methyl]-1-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23-18(21)17(19(25)22-20(23)26)14-24(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14,21H2,1H3,(H,22,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVKWDTWNDMRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-[(dibenzylamino)methyl]-1-methylpyrimidine-2,4-dione

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